molecular formula C14H16ClN3O2 B6531381 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1503871-69-9

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B6531381
CAS No.: 1503871-69-9
M. Wt: 293.75 g/mol
InChI Key: OPQGEOTWIXWAKH-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and an amine group at the 2-position, which is further linked to a 3,4-dimethoxyphenyl ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-3,4-dimethoxyphenyl ethylamine.

    Formation of Pyrimidine Ring: The next step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting the amine with a suitable precursor such as 2-chloro-4,6-diaminopyrimidine under controlled conditions.

    Substitution Reaction: The final step involves the substitution of the chloro group at the 5-position of the pyrimidine ring with the 2-(3,4-dimethoxyphenyl)ethylamine group. This can be achieved using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The chloro group at the 5-position of the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-4-amine
  • 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine
  • 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-4-amine

Uniqueness

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the 3,4-dimethoxyphenyl ethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-19-12-4-3-10(7-13(12)20-2)5-6-16-14-17-8-11(15)9-18-14/h3-4,7-9H,5-6H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQGEOTWIXWAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C(C=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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